4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

Drug Intermediate Analytical Chemistry Synthetic Chemistry

Impure or mismatched tetrahydrobenzisoxazole analogs undermine synthetic reproducibility and confound biological assays. This hydrochloride salt (CAS 1864056-54-1) eliminates those risks: • Ultra-high purity (99.97% available) ensures clean reductive aminations and N-alkylations, maximizing yield of glia-selective GABA uptake inhibitors. • Optimized LogP (0.06 vs. free base 0.49) enhances aqueous solubility, enabling homogeneous reaction conditions and reliable partitioning. • Consistent batch identity avoids uncontrolled SAR variables that alter GABA transporter selectivity or γ-secretase modulation.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
Cat. No. B1459038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=NO2.Cl
InChIInChI=1S/C7H10N2O.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2;1H
InChIKeyGXPGEWKQWNBYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride: Core Properties and Structural Overview for Informed Procurement


4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride (CAS: 1864056-54-1) is a bicyclic heterocyclic compound comprising a partially saturated benzene ring fused to an isoxazole moiety . The hydrochloride salt form (molecular weight 174.63 g/mol) provides enhanced aqueous solubility compared to its free base counterpart, facilitating handling in aqueous reaction media . The compound serves as a versatile pharmaceutical intermediate and a key building block in the synthesis of various biologically active molecules .

Risks of Unverified Substitution: Why Generic 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine Analogs Fail to Meet Research Specifications


Simple substitution with the free base (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine, CAS: 1485571-57-0) or other in-class tetrahydrobenzisoxazole derivatives introduces significant variability in both physical properties and synthetic utility . The hydrochloride salt exhibits a markedly different LogP (0.06) compared to the free base (0.49), directly impacting solubility and partitioning behavior in biphasic reactions and biological assays . Furthermore, class-level structure-activity relationships (SAR) within tetrahydrobenzisoxazole series demonstrate that subtle structural modifications, such as the position of the amine group or the saturation state of the ring, profoundly alter biological activity profiles—for example, shifting selectivity between GABA transporter subtypes or modulating γ-secretase activity [1]. Procurement of an unverified analog therefore risks introducing uncontrolled variables in both synthetic and biological workflows.

Quantitative Differentiation: Comparative Evidence for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride Against Key Analogs


Purity Advantage: 99.97% Ultra-High Purity Grade Versus Standard 95% Commercial Batches

The hydrochloride salt from MedChemExpress (MCE) is certified at 99.97% purity, as determined by HPLC analysis, significantly exceeding the standard 95% purity specification offered by most commercial suppliers for this compound class . This ultra-high purity minimizes the risk of side reactions and impurities in sensitive synthetic sequences, thereby enhancing yield and reproducibility in multi-step syntheses.

Drug Intermediate Analytical Chemistry Synthetic Chemistry

Hydrophilicity Shift: LogP Reduction from 0.49 to 0.06 via Hydrochloride Salt Formation

Formation of the hydrochloride salt dramatically alters the compound's lipophilicity. The free base exhibits a calculated LogP of 0.49, whereas the hydrochloride salt shows a substantially lower LogP of 0.06 . This 0.43 LogP unit reduction represents a significant increase in hydrophilicity, which can enhance aqueous solubility and alter membrane permeability, directly impacting compound handling in aqueous media and biological system compatibility.

Medicinal Chemistry Physicochemical Properties Formulation Science

Synthetic Versatility: The Tetrahydrobenzisoxazole Scaffold as a Privileged Structure in GABA and γ-Secretase Modulation

The tetrahydrobenzo[d]isoxazole core is a validated scaffold in CNS drug discovery. Derivatives of this scaffold have been demonstrated to act as potent and selective GABA uptake inhibitors. For instance, (R)-N-methyl-exo-THPO, a close structural analog, exhibits a 10-fold selectivity for glial over neuronal GABA uptake [1]. Furthermore, a tetrahydrobenzisoxazole series has been optimized as γ-secretase modulators (GSMs), with lead compound 14a achieving a 58% reduction in cerebrospinal fluid Aβ42 in a rat model following a 30 mg/kg oral dose [2]. This establishes the core structure as a versatile and biologically relevant starting point for medicinal chemistry optimization.

Neuroscience Drug Discovery Structure-Activity Relationship

Optimal Deployment Scenarios for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride Based on Validated Evidence


High-Precision Synthesis of GABA Uptake Inhibitor Analogs

The ultra-high purity (99.97%) of the hydrochloride salt ensures that sensitive synthetic steps, such as reductive aminations or N-alkylations used to generate glia-selective GABA uptake inhibitors, proceed with minimal interference from impurities, thereby maximizing yield and reducing purification burden . This is particularly critical when synthesizing compounds for detailed pharmacological profiling where even trace impurities can confound assay results.

Development of γ-Secretase Modulator Libraries via Scaffold Optimization

Given the established efficacy of the tetrahydrobenzisoxazole core in modulating γ-secretase activity, this compound serves as an ideal starting material for building focused chemical libraries aimed at optimizing Aβ42 reduction [1]. The hydrochloride salt's favorable LogP (0.06) facilitates its use in aqueous reaction conditions common in medicinal chemistry workflows, enabling efficient diversification of the amine handle.

Copper-Catalyzed Selenylation and Hydroselenation Reactions for Novel Heterocycle Synthesis

Recent methodological advancements have demonstrated the unique reactivity of isoxazol-5-amines in copper-catalyzed chemoselective ring-opening hydroselenation and C-H selenylation reactions to yield 3-amino-2-selenoacrylamides and 4-selenoisoxazoles, respectively [2]. The presence of the primary amine group in this specific compound is indispensable for the successful implementation of these transformations, offering access to novel seleno-heterocycles with potential biological activity.

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